molecular formula C18H19N3O3S B2585866 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 2097932-34-6

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B2585866
CAS RN: 2097932-34-6
M. Wt: 357.43
InChI Key: IHZMODZDDFBCBI-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been devoted to the synthesis of novel derivatives of benzothiazole and their evaluation for various biological activities. For instance, novel derivatives bearing different heterocyclic rings have been synthesized to explore their antitumor activity. Such compounds were assessed in vitro against a range of human tumor cell lines derived from neoplastic diseases, revealing some derivatives with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Cytotoxic Activities

Several studies have synthesized and tested benzothiazole derivatives for antimicrobial and cytotoxic properties. A notable example is the evaluation of azetidine-2-one derivatives of 1H-benzimidazole for their antimicrobial and cytotoxic activities, highlighting the potential of such compounds as lead structures for developing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Molecular Docking Studies

Molecular docking studies are utilized to predict the interaction between a molecule and its target protein, aiding in the design of compounds with enhanced biological activity. For example, novel (Z)-2 derivatives were synthesized, and their cytotoxic activity evaluated against human breast cell lines, supported by molecular docking calculations to understand their mechanism of action (Kolluri, Gurrapu, Subhashini, Putta, Singh, Vani, & Manga, 2020).

Modulation of Receptor Activity

Compounds structurally related to benzothiazoles have been investigated for their ability to modulate receptor activity, demonstrating potential as cognitive enhancers or for the treatment of neurological disorders. For instance, derivatives of benzothiadiazine dioxides have been explored for their activity as positive allosteric modulators of AMPA-type ionotropic glutamate receptors, with implications for treating conditions like Alzheimer's disease (Larsen, Francotte, Frydenvang, Tapken, Goffin, Fraikin, Caignard, Lestage, Danober, Pirotte, & Kastrup, 2016).

properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-19(14-7-3-2-4-8-14)18(22)13-20-16-9-5-6-10-17(16)21(15-11-12-15)25(20,23)24/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZMODZDDFBCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide

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